Ferimzone

描述

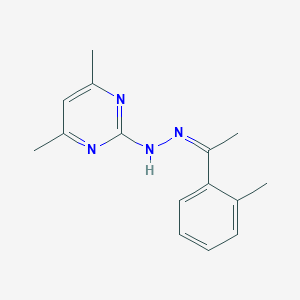

Ferimzone is a systemic pyrimidine fungicide primarily used to control various fungal infections in rice and other crops. It is known for its efficacy against diseases such as rice blast, brown spot, and smut. The compound is characterized by its chemical formula C₁₅H₁₈N₄ and exists in isomeric forms, with the Z-isomer being more stable and commonly referred to as this compound .

准备方法

Ferimzone can be synthesized through the condensation of 2-methylphenyl methyl ketone with 4,6-dimethyl-3-hydrazinopyrimidine. Alternatively, it can be prepared by reacting 2-methylacetophenone hydrazone with 2,4-pentanedione . The industrial production of this compound involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.

化学反应分析

Ferimzone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced to its corresponding hydrazine derivative.

科学研究应用

Chemical Properties and Composition

- Chemical Name : 2'-methyl acetanilide-4,6-dimethyl pyrimidine-2-hydrazone

- Molecular Structure : Ferimzone exists in cis and trans configurations, with the cis form being the active compound.

Fungicidal Activity

This compound has demonstrated potent fungicidal properties against several fungal pathogens:

- Pyricularia oryzae : Studies indicate that this compound can inhibit the mycelial growth of P. oryzae by over 96% at concentrations as low as 5 µg/ml . However, it does not affect spore germination at 20 µg/ml .

- Alternaria solani : Recent research shows that this compound derivatives exhibit enhanced activity against A. solani, with some derivatives displaying up to two-fold higher potency than this compound itself .

- Rhizoctonia solani : Compounds derived from this compound have shown EC50 values ranging from 1.17 to 3.84 µg/mL against this pathogen, indicating a significant improvement in fungicidal efficacy compared to this compound .

Mode of Action

The precise mode of action for this compound remains under investigation. However, it is believed to interfere with fungal energy metabolism pathways, leading to reduced growth and reproduction of target fungi . Notably, no reports of resistance development against this compound have been documented in agricultural settings, which is a significant advantage for its use in crop protection .

Efficacy Against Rice Diseases

A comprehensive study focused on the application of this compound in rice fields highlighted its effectiveness in controlling rice blast and other fungal diseases without the emergence of resistant strains. The study identified specific genetic factors related to sensitivity towards this compound in pathogens like Magnaporthe oryzae and Colletotrichum orbiculare .

Development of Derivatives

Recent advancements have led to the synthesis of new this compound derivatives using a scaffold-hopping strategy. These derivatives have shown improved fungicidal activities against various pathogens compared to the parent compound . For instance:

- Compound 5q exhibited 90% efficacy against P. oryzae, surpassing the 70% efficacy of this compound itself .

Analytical Methods for Residue Detection

An optimized method for analyzing this compound residues in rice straw was developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method enhances recovery rates and reduces matrix effects, ensuring accurate residue analysis post-application .

Applications in Agricultural Formulations

This compound is often combined with other fungicides to enhance its effectiveness. For example, a composition combining pyraoxystrobin with this compound has been developed for broader spectrum disease control in crops like cucumbers and tomatoes . This combination aims to improve resistance management and reduce costs associated with pesticide applications.

作用机制

Ferimzone exerts its effects by disrupting membrane function in fungal cells. It inhibits mycelial growth and spore germination, leading to the death of the fungal pathogen. The compound specifically targets the cell membrane, causing electrolyte leakage and impairing cellular functions .

相似化合物的比较

Ferimzone is unique among pyrimidine fungicides due to its stability and efficacy. Similar compounds include:

Kasugamycin: Another fungicide used to control rice blast, but with a different mode of action.

Blasticidin S: An antibiotic with antifungal properties, used in combination with this compound to prevent resistance development.

Organophosphorous fungicides: These fungicides have a different chemical structure and mode of action compared to this compound.

This compound stands out due to its ability to control strains resistant to other fungicides, making it a valuable tool in integrated pest management strategies.

生物活性

Ferimzone, a novel fungicide chemically classified as (Z)-o-methylacetophenone 4,6-dimethyl-2-pyrimidinyl-hydrazone, has garnered attention for its biological activity against various fungal pathogens, particularly in agricultural settings. This article synthesizes current research findings on the biological activity of this compound, focusing on its mode of action, efficacy against specific pathogens, and implications for agricultural practices.

Mode of Action

Research indicates that this compound exhibits a fungistatic mode of action, primarily affecting the mycelial growth of fungi. A study revealed that at a concentration of 5 µg/ml, this compound inhibited the growth of Pyricularia oryzae by over 96% within four hours of application. However, it did not significantly affect spore germination or respiratory activity in the mycelia, suggesting that its primary impact is on membrane integrity rather than metabolic processes .

Key Findings:

- Electrolyte Leakage : this compound caused leakage of electrolytes from fungal mycelia, leading to a decrease in the pH of the medium. This disruption indicates a compromise in membrane function .

- Cytoplasmic Changes : Treated spores and hyphae exhibited granulated cytoplasm, although their cell wall architecture remained unaffected .

- Reversibility : The fungicidal action was reversible upon transferring treated fungi to a toxicant-free medium, reinforcing the notion that this compound's binding to cellular targets is relatively weak .

Efficacy Against Specific Pathogens

This compound has been tested against various fungal pathogens with promising results. Below is a summary table highlighting its efficacy:

Case Studies

- Field Trials : A four-year study (1991-1994) evaluated the effectiveness of this compound in controlling rice blast disease caused by Pyricularia oryzae. The results indicated that this compound achieved over 90% inhibition at concentrations ranging from 5 to 20 µg/ml when applied under controlled conditions alongside other biological control agents .

- Comparative Efficacy : In comparative studies with other fungicides like Flutolanil, this compound demonstrated comparable efficacy but with a distinct mode of action that may offer advantages in integrated pest management strategies .

Research Findings

Recent studies have explored the genetic basis for sensitivity to this compound among fungal species. Notably, the CoICT1 gene was identified as a significant factor influencing sensitivity in Colletotrichum orbiculare and Magnaporthe oryzae. Mutants with disruptions in this gene exhibited reduced sensitivity to this compound, indicating potential pathways for developing resistant strains through genetic manipulation .

属性

IUPAC Name |

4,6-dimethyl-N-[(Z)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-9H,1-4H3,(H,16,17,19)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLARCWZRESHU-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NNC2=NC(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N\NC2=NC(=CC(=N2)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058210 | |

| Record name | Ferimzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89269-64-7, 77359-18-3 | |

| Record name | Ferimzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89269-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferimzone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089269647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferimzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2-methylphenyl)-, 2-(4,6-dimethyl-2-pyrimidinyl)hydrazone, (1Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-Ferimzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERIMZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y473840Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact target of Ferimzone, chemically known as (Z)-2'-methylacetophenone 4,6-dimethyl-2-pyrimidinylhydrazone, remains unclear, research suggests it disrupts membrane permeability in fungi. Studies observed that this compound caused leakage of electrolytes, particularly acidic ones, from the mycelia of Pyricularia oryzae [, ]. This suggests this compound might interfere with the influx or efflux of specific molecules or ions across the fungal membrane, ultimately leading to growth inhibition [].

A: The effect of this compound appears to be fungistatic rather than fungicidal []. This means it inhibits fungal growth without directly killing the fungus. The fungistatic nature is supported by the observation that the inhibitory effect of this compound can be reversed by transferring treated spores or mycelia to a toxicant-free medium []. This suggests a relatively loose binding of this compound to its cellular target, allowing for its removal and potential fungal recovery [].

A: this compound is a pyrimidinylhydrazone compound. Its chemical formula is C14H16N4O. Structurally, it is characterized by a pyrimidine ring substituted with a hydrazone moiety, which in turn is connected to a 2'-methylacetophenone group [].

A: Research exploring the structure-activity relationship (SAR) of this compound and its analogs has identified key structural features influencing its fungicidal activity. Studies revealed that replacing the aromatic moiety of this compound with aliphatic chains, particularly dialkyl ketones, could maintain or even enhance its antifungal activity [, ]. Furthermore, substituting the hydrazone moiety with a pyrazole ring resulted in compounds with comparable activity to this compound while simplifying the structure and eliminating potential isomerism issues []. Another study explored the activity of arylpyridone hydrazones, designed by incorporating arylpyridinylmethanone into the this compound scaffold. Results highlighted the importance of the hydrazone moiety and indicated that modifications in this region could significantly influence activity against various fungal species [].

A: Several analytical methods have been developed for detecting and quantifying this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with UV absorbance detection is a commonly used technique for this compound analysis []. This method has been successfully employed to determine this compound levels in technical-grade samples and formulated products. Another study utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for the analysis of this compound residues in brown rice []. This method allowed for the separation and quantification of both the Z and E isomers of this compound, which is crucial for accurate residue analysis. Furthermore, pressurized liquid extraction (PLE) has been investigated as an efficient extraction technique for this compound and other pesticides from rice matrices [].

A: While there are no reports specifically documenting this compound resistance, a study focusing on managing Melanin biosynthesis dehydratase inhibitor (MBI-D) resistance in Pyricularia oryzae found that incorporating this compound into a fungicide mixture with diclocymet for field applications effectively prevented the reselection of MBI-D-resistant isolates []. This suggests that this compound, with its distinct mode of action, could play a crucial role in resistance management strategies by preventing the build-up of resistant fungal populations.

ANone: Numerous fungicides with different modes of action are available for controlling rice diseases, offering alternatives to this compound. These include:

- Strobilurins: Azoxystrobin, kresoxim-methyl, pyraclostrobin, and trifloxystrobin are examples of strobilurins effective against rice blast, sheath blight, and other fungal diseases [].

- Triazoles: Prothioconazole, tebuconazole, difenoconazole, and tricyclazole are broad-spectrum triazole fungicides commonly used in rice disease management [, ].

- Carboxamides: Validamycin-A, benomyl, and carboxin are examples of carboxamides effective against rice blast and sheath blight [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。